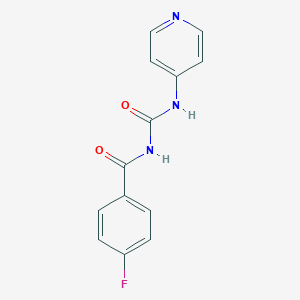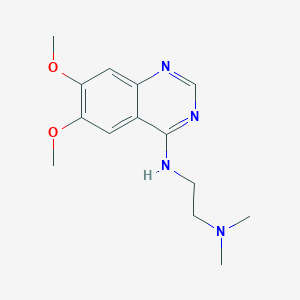![molecular formula C9H14N2OS B256154 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mechanism of Action
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is metabolized in the body to form MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it interferes with mitochondrial function and leads to cell death.
Biochemical and Physiological Effects:
The neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ have been extensively studied. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been shown to cause a rapid and irreversible loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum. This results in motor deficits that are similar to those observed in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying Parkinson's disease and developing potential treatments. However, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is limited by its toxicity and potential for off-target effects.
Future Directions
There are several potential directions for future research on 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another area of interest is the investigation of the neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ on other brain regions and cell types. Additionally, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in combination with other compounds may provide new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
Synthesis Methods
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can be synthesized through a multistep process that involves the reaction of 2-methyl-1,3-thiazol-4-ylmethanol with 2-bromo-2-methylpropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide.
Scientific Research Applications
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been widely used in scientific research to study its potential therapeutic benefits. One of the most notable applications of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is in the study of Parkinson's disease. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is known to selectively destroy dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This makes 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide a useful tool for studying the disease and developing potential treatments.
properties
Product Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6(2)9(12)10-4-8-5-13-7(3)11-8/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
QMLXSLDKEYTZFT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)

![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)

![2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B256104.png)
![N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)